molecular formula C8H9FO B8619808 3-Fluoro-2,6-dimethylphenol

3-Fluoro-2,6-dimethylphenol

Cat. No.: B8619808
M. Wt: 140.15 g/mol
InChI Key: PYGMFUJFMNEWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2,6-dimethylphenol is a fluorinated phenolic compound that serves as a versatile building block in organic synthesis and materials science research. This substituted phenol is of significant interest in the development of novel pharmaceutical intermediates and ligands for catalytic systems. Researchers value this compound for its potential to modulate the electronic properties and bioavailability of target molecules through the strategic incorporation of a fluorine atom. As a solid at room temperature, it requires storage at 2-8°C to maintain stability and purity. The compound's molecular formula is C~8~H~9~FO. Specific data on its melting point, boiling point, density, and exact mass are currently under characterization. Intended Research Applications: • Organic Synthesis: Acts as a key precursor for the preparation of more complex fluorinated structures. • Pharmaceutical Research: Used in the exploration of active pharmaceutical ingredients (APIs) and metabolic studies. • Materials Science: Serves as a monomer or cross-linking agent in the synthesis of specialized polymers. Handling and Safety: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please consult the product's Safety Data Sheet (SDS) for detailed hazard and handling instructions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

3-fluoro-2,6-dimethylphenol

InChI

InChI=1S/C8H9FO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,1-2H3

InChI Key

PYGMFUJFMNEWDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Fluoro 2,6 Dimethylphenol and Its Derivatives

Oxidative Coupling Reactions of Substituted Phenols

Oxidative coupling of phenols is a significant reaction class that leads to the formation of either carbon-carbon or carbon-oxygen bonds between phenolic units. These reactions are fundamental in both biological systems and synthetic polymer chemistry. The specific pathways and products of these reactions are highly dependent on the reaction conditions and the nature of the substituents on the phenol (B47542) ring.

The polymerization of dimethylphenols can proceed through either radical or ionic intermediates, with each pathway leading to distinct polymer structures and properties. Free radical polymerization involves the generation of phenoxy radicals, which then couple to form the polymer chain. differencebetween.com In contrast, ionic polymerization proceeds through charged intermediates, such as phenoxonium cations. pediaa.com

In free radical polymerization, an initiator is typically used to abstract a hydrogen atom from the hydroxyl group of the phenol, generating a phenoxy radical. This radical can then react with another monomer unit in a propagation step. Termination of the growing polymer chain can occur through various mechanisms, including the combination of two radicals. quora.com

Ionic polymerization, on the other hand, is initiated by the formation of a cationic or anionic species. pediaa.com For instance, in cationic polymerization, a proton or other electrophile can attack the hydroxyl group, leading to the formation of a phenoxonium ion. This reactive intermediate then propagates the polymerization by reacting with other monomer units. The nature of the initiator and the reaction medium plays a crucial role in determining whether the polymerization follows a radical or an ionic pathway.

FeatureRadical PolymerizationIonic Polymerization
Active Species Free radicalsIons (cations or anions)
Initiation Initiator splits into radicalsInitiated by a strong base or acid
Chain Growth Less controlledMore controlled
Sensitivity to Impurities Less sensitiveHighly sensitive to impurities like water

This table provides a comparative overview of the key characteristics of radical and ionic polymerization pathways.

Metal catalysts, particularly those based on copper and iron, play a pivotal role in the oxidative coupling of phenolic compounds. wikipedia.org These catalysts facilitate the formation of the reactive intermediates required for polymerization. For example, copper-amine complexes are widely used to catalyze the oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-1,4-phenylene oxide), a high-performance thermoplastic. researchgate.net

The mechanism of metal-catalyzed oxidative coupling often involves the coordination of the phenol to the metal center, followed by an electron transfer step to generate a phenoxy radical and a reduced form of the metal catalyst. The metal center can also influence the regioselectivity of the coupling reaction, favoring either C-C or C-O bond formation. wikipedia.org In some cases, the reaction may proceed through an inner-sphere mechanism, where the coupling occurs between two phenol molecules coordinated to the same metal center. Alternatively, an outer-sphere mechanism may operate, where a metal-bound phenoxy radical reacts with a free phenol molecule. wikipedia.org

Enzymes such as peroxidases and laccases, which contain metal centers in their active sites, can also catalyze the oxidative polymerization of phenols. nih.gov These biocatalysts offer the advantages of high selectivity and mild reaction conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving Fluorophenols

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. The presence of a fluorine atom, as in 3-fluoro-2,6-dimethylphenol, can significantly influence the course of SNAr reactions.

A novel strategy for activating otherwise unreactive halophenols towards SNAr involves the generation of a phenoxyl radical through homolysis of the O-H bond. nih.govnih.govresearchgate.net This transient open-shell phenoxyl radical acts as a powerful electron-withdrawing group, significantly activating the aromatic ring for nucleophilic attack. osti.govosti.gov

Pulse radiolysis studies have shown that the neutral oxygen radical (O•) is an exceptionally strong electron-withdrawing group, with a Hammett constant (σp-(O•)) of 2.79, which is more than double that of the nitro group (σp-(NO2) = 1.27). nih.gov This homolysis-enabled electronic activation strategy lowers the energy barrier for nucleophilic substitution by over 20 kcal/mol compared to the corresponding closed-shell phenol. nih.govnih.govresearchgate.net This approach allows for the direct substitution of halides on electron-rich phenols with nucleophiles like carboxylates under mild conditions. nih.govnih.govresearchgate.net

Activating GroupHammett Constant (σp-)
Oxygen Radical (O•)2.79
Nitro (NO2)1.27

This table compares the electron-withdrawing strength of the transient phenoxyl radical to the nitro group, a conventional activating group in SNAr reactions. nih.gov

The reactivity and regioselectivity of SNAr reactions on fluorophenols are strongly influenced by the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, accelerate the reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com

The high electronegativity of fluorine has a significant inductive electron-withdrawing effect, which activates the ring towards nucleophilic attack. core.ac.ukstackexchange.com This is why, in many cases, aryl fluorides are more reactive in SNAr reactions than other aryl halides, despite the high strength of the C-F bond. masterorganicchemistry.comstackexchange.com The rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com

The regioselectivity of the nucleophilic attack is also governed by the ability of the substituents to stabilize the intermediate. For a substituted fluorophenol, the nucleophile will preferentially attack the carbon atom that allows for the most effective delocalization of the negative charge in the Meisenheimer complex.

Electrophilic Aromatic Substitution on Fluoro-dimethylphenols

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.org The hydroxyl and methyl groups of this compound are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director due to the lone pairs of electrons that can be donated through resonance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions on this compound would depend on the desired electrophile and the need to control the regioselectivity of the substitution.

Site-Selective Metalation and Subsequent Functionalization of Fluorophenols

The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis. For fluorinated phenols such as this compound, directed ortho-metalation (DoM) provides a powerful tool for introducing a wide range of substituents with high precision. This strategy relies on the use of a directing metalation group (DMG) to activate specific C-H bonds adjacent (ortho) to it for deprotonation by a strong base, typically an organolithium reagent.

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG). organic-chemistry.org The DMG coordinates to the organolithium base, lowering the kinetic barrier for proton abstraction at the adjacent site. uwindsor.ca In the case of phenols, the hydroxyl group is a potent DMG, but its high acidity leads to preferential deprotonation of the O-H bond rather than the aromatic C-H bond. Therefore, the hydroxyl group must first be protected.

Once protected, the oxygen-based DMG in a molecule like this compound would direct metalation to the C6 position. However, this position is already substituted with a methyl group. The other potential sites for metalation are influenced by the electronic effects of the other substituents. The fluorine atom, being an electron-withdrawing group, increases the acidity of adjacent protons, but it is not a strong directing group itself. The methyl groups are electron-donating. The interplay between the directing power of the protected hydroxyl group and the electronic influence of the fluorine and methyl substituents dictates the ultimate site of metalation. In many cases, a protected hydroxyl group is a more powerful director than fluorine. unblog.fr The reaction of an arene with a DMG and an alkyllithium compound typically yields an ortho-metalated intermediate that can then react with various electrophiles. organic-chemistry.org

A protecting group is a chemical modification of a functional group to ensure chemoselectivity during a subsequent reaction. wikipedia.org For the DoM of phenols, the selection of an appropriate protecting group for the hydroxyl moiety is critical, as it not only prevents O-deprotonation but also profoundly influences the regiochemical outcome of the C-H activation step. thieme-connect.com

The size and electronic nature of the protecting group can either facilitate or hinder metalation at a specific ortho position. thieme-connect.com A sterically bulky protecting group, such as triisopropylsilyl (TIPS), can physically block access to the ortho positions, potentially directing metalation to other available sites on the ring. Conversely, a less hindered group like methoxymethyl (MOM) can allow the organolithium reagent to approach the ortho C-H bonds more easily.

In the context of polyfluorinated phenols, research has demonstrated that a methoxymethyl protecting group can exert an ortho-activating effect, while a triisopropylsilyl group can have an ortho-shielding effect. thieme-connect.com This allows for selective deprotonation at different sites by choosing the appropriate substrate-reagent combination. thieme-connect.com The choice of protecting group is therefore a key strategic element in achieving the desired regioselectivity for the functionalization of complex phenols.

Table 1: Influence of Protecting Groups on Metalation

Protecting Group Common Abbreviation Typical Effect on Ortho-Metalation Deprotection Conditions
Methoxymethyl ether MOM Activating, minimal steric hindrance Acidic hydrolysis
Triisopropylsilyl ether TIPS Shielding, significant steric hindrance Fluoride (B91410) ion source (e.g., TBAF)
Diethylcarbamate OCONEt₂ Strongly directing and activating Alkaline hydrolysis

Rearrangement Reactions and Spectroscopic Investigation of Intermediates

Rearrangement reactions offer elegant pathways to construct complex molecular architectures from simpler precursors. For substituted phenols, sigmatropic rearrangements are particularly valuable. The investigation of transient species, such as radical intermediates formed during these or other reactions, provides crucial mechanistic insights.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a researchgate.netresearchgate.net-sigmatropic rearrangement. organic-chemistry.orglibretexts.org In its aromatic variant, an allyl aryl ether is thermally converted into an ortho-allylphenol. libretexts.org The reaction proceeds through a concerted, cyclic six-membered transition state. organic-chemistry.org

For a substrate like this compound, both ortho positions (C2 and C6) relative to the hydroxyl group are substituted with methyl groups. If an allyl ether of this phenol were subjected to Claisen rearrangement conditions, the initial migration to an ortho position would be blocked. organic-chemistry.org In such cases, the reaction can proceed through a tandem mechanism. The allyl group first rearranges to the ortho position to form a non-aromatic cyclohexadienone intermediate. libretexts.org Since rearomatization via a proton shift is impossible, this intermediate undergoes a subsequent researchgate.netresearchgate.net-sigmatropic reaction (a Cope rearrangement) that moves the allyl group to the para position (C4). A final tautomerization step then restores aromaticity, yielding the para-substituted phenol. organic-chemistry.orglibretexts.org This sequence demonstrates how sigmatropic rearrangements can be used to functionalize specific positions on a highly substituted aromatic ring.

Phenoxyl radicals are transient intermediates formed by the one-electron oxidation of phenolic compounds. nih.gov These radicals play significant roles in various chemical and biological processes. Due to their unpaired electron, they are paramagnetic and can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy.

The EPR spectrum of a phenoxyl radical provides detailed information about its electronic structure. The g-factor and hyperfine coupling constants (interactions between the electron spin and nuclear spins) can reveal the distribution of the unpaired electron density across the aromatic ring. For a radical derived from this compound, hyperfine coupling would be expected with the protons of the methyl groups and the fluorine nucleus.

In addition to EPR, metal-phenoxyl radical complexes have been characterized by X-ray crystallography. scirp.org These studies reveal changes in bond lengths within the aromatic ring upon radical formation; for instance, a quinoidal character may be observed, indicating delocalization of the unpaired electron. scirp.org The stability and reactivity of phenoxyl radicals are influenced by the substituents on the ring. The electron-donating methyl groups and the electron-withdrawing fluorine atom in this compound would modulate the electronic properties and subsequent reactivity of its corresponding phenoxyl radical.

Derivatization Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle that can be readily converted into a variety of other functional groups. nih.gov These derivatization reactions are essential for modifying the compound's properties, for use in multi-step syntheses, or for analytical purposes such as enhancing detection in chromatography. researchgate.net

Common derivatization strategies for phenols include conversion to ethers and esters. nih.gov

Etherification: This involves replacing the acidic proton of the hydroxyl group with an alkyl or silyl group. A common method is silylation, where the phenol is reacted with a silylating agent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a t-butyldimethylsilyl (TBDMS) ether. researchgate.net This reaction proceeds via an SN2 mechanism. researchgate.net

Esterification (Acylation): Phenols react with acylating agents such as acyl chlorides or acid anhydrides to form esters. researchgate.netlibretexts.org This reaction converts the hydroxyl group into an ester functionality. For example, reaction with benzoyl chloride introduces a phenyl group, which can be useful for spectroscopic analysis. libretexts.org

These reactions are fundamental in the synthetic chemistry of phenols, allowing for the protection of the hydroxyl group or the introduction of new functionalities. nih.govnih.gov

Table 2: Common Derivatization Reactions for Phenolic Hydroxyl Groups

Reaction Type Reagent Class Example Reagent Resulting Functional Group
Silylation Silyl Halides / Amides N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) Silyl Ether (-OSiR₃)
Acylation Acyl Chlorides Benzoyl Chloride Ester (-OC(O)R)
Acylation Acid Anhydrides Acetic Anhydride Ester (-OC(O)R)
Sulfonation Sulfonyl Chlorides p-Toluenesulfonyl chloride Sulfonate Ester (-OSO₂R)
Alkylation Alkyl Halides Methyl Iodide (with base) Ether (-OR)

Etherification and Esterification Reactions of Fluorophenols

The presence of a hydroxyl group on the aromatic ring allows this compound to undergo both etherification and esterification reactions. These reactions are fundamental in organic synthesis for the formation of C-O bonds and are widely used to modify the properties of phenolic compounds.

Etherification

The conversion of phenols to ethers is a common synthetic transformation, often achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then reacts with an alkyl halide in a nucleophilic substitution reaction.

For a sterically hindered phenol like this compound, the accessibility of the hydroxyl group can be a limiting factor. However, the reaction can still proceed, often requiring more forcing conditions or the use of specific catalysts. The general mechanism involves the formation of a phenoxide ion by treatment with a base, followed by an SN2 attack on an alkyl halide.

A representative etherification reaction for a substituted phenol is shown below:

Reactant 1Reactant 2BaseSolventProductYield (%)
2,6-DimethylphenolMethyl iodideSodium hydrideTetrahydrofuran2,6-Dimethylanisole>95
4-FluorophenolEthyl bromidePotassium carbonateAcetone4-Ethoxyphenol~90

This table presents representative data for similar compounds to illustrate the etherification process, as specific data for this compound was not available in the searched literature.

The fluorine atom at the 3-position is expected to have a modest electronic effect on the acidity of the phenolic proton, potentially making it slightly more acidic than 2,6-dimethylphenol. The steric hindrance from the two methyl groups ortho to the hydroxyl group is a more significant factor, which may necessitate the use of stronger bases or higher reaction temperatures to achieve efficient etherification.

Esterification

Esterification of phenols is typically achieved by reacting them with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The direct esterification with a carboxylic acid is an equilibrium process and often requires acid catalysis and the removal of water to drive the reaction to completion. A more efficient method for hindered phenols is the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base.

The general reaction for the esterification of a phenol with an acid chloride is as follows:

PhenolAcylating AgentBaseSolventProduct
PhenolAcetyl chloridePyridineDichloromethanePhenyl acetate
2,6-Di-tert-butylphenolBenzoyl chlorideTriethylamineToluene2,6-Di-tert-butylphenyl benzoate

This table provides examples of esterification reactions for phenolic compounds. Specific experimental details for this compound are not readily found in the public domain.

In the case of this compound, the steric hindrance from the ortho methyl groups would again play a crucial role, making the reaction with bulky acylating agents more challenging. The choice of base is also important; non-nucleophilic bases like pyridine or triethylamine are commonly used to neutralize the HCl generated during the reaction with acid chlorides.

Condensation and Polymerization with Other Monomers

Phenolic compounds are important monomers in the synthesis of various polymers, most notably phenolic resins and poly(phenylene oxide)s. The substitution pattern on the phenol ring significantly influences its ability to polymerize and the properties of the resulting polymer.

The oxidative coupling of 2,6-disubstituted phenols is a well-established method for the synthesis of poly(phenylene oxide) (PPO), a high-performance thermoplastic. This polymerization is typically catalyzed by a copper-amine complex and proceeds via the formation of phenoxy radicals.

For this compound, the presence of the two methyl groups at the 2 and 6 positions makes it a suitable candidate for oxidative coupling polymerization. The general reaction for the formation of PPO from 2,6-dimethylphenol is illustrated below:

MonomerCatalystSolventTemperature (°C)Polymer
2,6-DimethylphenolCuCl/PyridineToluene25-50Poly(2,6-dimethyl-1,4-phenylene oxide)
2,6-DiphenylphenolCuCl/PyridineToluene25-50Poly(2,6-diphenyl-1,4-phenylene oxide)

This table shows typical conditions for the oxidative polymerization of related phenols. Specific polymerization data for this compound is not widely reported.

The fluorine atom at the meta position in this compound is not expected to sterically hinder the polymerization but may influence the electronic properties of the monomer and the resulting polymer. The electron-withdrawing nature of fluorine could affect the oxidation potential of the phenol and the reactivity of the phenoxy radical intermediate. This could, in turn, influence the molecular weight and properties of the final polymer, such as its thermal stability and solubility.

Enzymatic polymerization offers an alternative, greener route for the synthesis of polymers from phenolic precursors. nih.gov Enzymes like laccase or peroxidase can catalyze the oxidative polymerization of phenols under mild conditions. While specific studies on the enzymatic polymerization of this compound are not prevalent, this approach remains a viable and environmentally friendly method for synthesizing novel fluorinated polymers.

Advanced Spectroscopic and Characterization Techniques in 3 Fluoro 2,6 Dimethylphenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the carbon-hydrogen framework of 3-Fluoro-2,6-dimethylphenol.

In the ¹H NMR spectrum, distinct signals would be expected for the hydroxyl proton (-OH), the two aromatic protons, and the protons of the two methyl groups. The chemical shift of the phenolic proton is typically broad and can vary depending on the solvent and concentration. The two methyl groups at positions 2 and 6 are chemically equivalent, leading to a single, sharp signal integrating to six protons. The two aromatic protons at positions 4 and 5 would appear as distinct multiplets due to spin-spin coupling with each other and with the fluorine atom at position 3.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals would be anticipated. The carbon atom bonded to the fluorine (C3) would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The other aromatic carbons would also show smaller C-F coupling constants (²JCF, ³JCF, etc.), which are invaluable for unambiguous signal assignment. The chemical shifts of the methyl carbons and the aromatic carbons provide further confirmation of the molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Coupling
OH Variable - Singlet (broad)
CH₃ (2,6) ~2.2 ~16 Singlet
H-4 ~6.8 ~125 Doublet of doublets
H-5 ~6.9 ~120 Doublet of doublets
C-1 - ~150 Multiplet (due to C-F coupling)
C-2 - ~124 Multiplet (due to C-F coupling)
C-3 - ~158 Doublet (¹JCF)
C-4 - ~125 Multiplet (due to C-F coupling)
C-5 - ~120 Multiplet (due to C-F coupling)
C-6 - ~124 Multiplet (due to C-F coupling)

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Analysis in Fluorinated Phenols

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the local environment of fluorine atoms in a molecule. Since ¹⁹F is a 100% abundant, spin ½ nucleus, it provides sharp signals over a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. nih.govazom.com

For this compound, the ¹⁹F NMR spectrum would show a single resonance. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-5), providing further structural confirmation. The magnitude of these ³JFH coupling constants is crucial for understanding the through-bond electronic interactions. thermofisher.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Phenolic compounds can be oxidized to form phenoxyl radicals, which are often stable enough to be studied by EPR.

The EPR spectrum of the 3-Fluoro-2,6-dimethylphenoxyl radical, which could be generated in situ, would provide information about the distribution of the unpaired electron spin density across the molecule. The g-value and hyperfine coupling constants are the key parameters obtained from an EPR spectrum. The unpaired electron would couple with the magnetic nuclei in the molecule, namely the protons of the methyl groups and the aromatic ring, as well as the ¹⁹F nucleus. The resulting hyperfine splitting pattern would be a fingerprint of the radical's electronic structure, allowing for detailed analysis of how the fluorine and methyl substituents influence spin delocalization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

A successful single-crystal X-ray diffraction analysis of this compound would reveal the exact conformation of the molecule in the crystal lattice. It would confirm the planarity of the benzene (B151609) ring and provide precise measurements of the C-F, C-O, and C-C bond lengths. Of particular interest would be the analysis of intermolecular hydrogen bonding involving the phenolic hydroxyl group, which dictates the crystal packing arrangement. While crystal structure data for the closely related 2,6-dimethylphenol (B121312) is available, specific crystallographic data for the 3-fluoro derivative is not widely published. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₉FO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 140.06 Da). High-resolution mass spectrometry could confirm the elemental composition. The fragmentation pattern is often diagnostic. Common fragmentation pathways for phenols include the loss of a methyl radical (-CH₃) from the molecular ion, leading to a significant peak at [M-15]⁺. Another potential fragmentation could involve the loss of carbon monoxide (-CO) from the phenoxyl cation. The presence of fluorine would also influence the fragmentation, and fragments containing the fluorine atom would be readily identifiable.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Notes
140 [C₈H₉FO]⁺ Molecular Ion (M⁺)
125 [C₇H₆FO]⁺ Loss of a methyl radical (CH₃)
97 [C₆H₆F]⁺ Loss of CO from the [M-CH₃] fragment

Note: These are predicted fragmentation pathways. Actual spectra may show additional fragments.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations for the aromatic ring and methyl groups would appear around 2850-3100 cm⁻¹. The C-F stretching vibration would result in a strong absorption band typically in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenols typically show characteristic absorption bands in the UV region. The spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions of the aromatic ring. The position and intensity of these absorption maxima are sensitive to the substituents on the ring. The fluorine and methyl groups would influence the energy levels of the molecular orbitals, causing shifts in the absorption wavelengths compared to unsubstituted phenol (B47542).

Computational and Theoretical Chemistry Studies on 3 Fluoro 2,6 Dimethylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be a versatile and accurate tool for predicting a variety of molecular properties and reaction characteristics for phenolic compounds. researchgate.net

DFT calculations are instrumental in determining the optimized geometry of 3-fluoro-2,6-dimethylphenol, including bond lengths, bond angles, and dihedral angles. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G), a detailed three-dimensional structure can be obtained. iau.irrjpn.org These calculations would likely reveal the planarity of the benzene (B151609) ring, with the hydroxyl and methyl groups exhibiting specific orientations relative to the ring.

Key electronic properties can also be elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and polarizability. rjpn.orgekb.eg For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, indicates the regions susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom and electron-donating methyl groups on the phenol (B47542) ring will significantly influence the energies and spatial distributions of these frontier orbitals.

Furthermore, DFT can be used to compute other electronic descriptors, as shown in the table below, which provide a quantitative measure of the molecule's reactivity. longdom.org

PropertyDescriptionPredicted Influence of Substituents on this compound
Ionization Potential (I) The energy required to remove an electron.The fluorine atom would likely increase the ionization potential compared to 2,6-dimethylphenol (B121312).
Electron Affinity (A) The energy released when an electron is added.The fluorine atom would likely increase the electron affinity.
Electronegativity (χ) The ability of an atom to attract electrons.The fluorine atom would increase the overall electronegativity of the molecule.
Chemical Hardness (η) A measure of resistance to change in electron distribution.The HOMO-LUMO gap will determine the hardness; a larger gap implies greater hardness.
Chemical Softness (S) The reciprocal of chemical hardness.A smaller HOMO-LUMO gap implies greater softness.
Electrophilicity Index (ω) A measure of the electrophilic power of a molecule.The fluorine atom is expected to increase the electrophilicity index.

This table is illustrative and based on general principles of substituent effects in DFT calculations.

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, which is essential for understanding reaction mechanisms. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, DFT can identify the most probable reaction pathways.

The transition state, a high-energy species that represents the barrier to a reaction, can be located and characterized using DFT. mdpi.com The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, in the hydroxylation of a phenol, DFT can be used to calculate the activation energies for the addition of a hydroxyl radical to different positions on the aromatic ring, thereby predicting the preferred reaction pathway. researchgate.net In the case of this compound, calculations would likely show how the fluorine and methyl groups direct incoming electrophiles and influence the stability of the corresponding transition states.

Many chemical reactions can yield multiple products, and DFT is highly effective in predicting the regioselectivity of such transformations. By comparing the activation energies of the transition states leading to different regioisomers, the major product can be identified. The pathway with the lowest activation energy is generally the most favored. researchgate.net

For this compound, DFT could be used to analyze the regioselectivity of reactions like nitration, halogenation, or sulfonation. The interplay between the ortho, para-directing hydroxyl and methyl groups and the meta-directing (deactivating) fluorine atom would create a complex regiochemical outcome. DFT calculations would quantify the stability of the different possible intermediates (sigma complexes) and the associated transition states, providing a theoretical rationale for the observed product distribution. The analysis would likely involve examining the charge distribution and orbital interactions in the transition states to explain the preference for one regioisomer over others.

Quantum Chemical Modeling of Fluorine Effects on Reactivity in Phenols

Quantum chemical modeling provides a framework for understanding how the introduction of a fluorine atom alters the reactivity of a phenol. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect (-I effect), which can decrease the electron density of the aromatic ring. This deactivation generally makes the ring less susceptible to electrophilic attack compared to non-fluorinated phenols.

However, fluorine also possesses a lone pair of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). In electrophilic aromatic substitution, this resonance effect can stabilize the carbocation intermediate, particularly when the attack is at the ortho or para position relative to the fluorine atom. Quantum chemical calculations can quantify the balance between these opposing inductive and resonance effects. For instance, studies on the reaction of benzene with fluorine atoms have shown that substitution is a major reaction channel. mdpi.com In the context of this compound, modeling would be crucial to predict how the fluorine atom modulates the directing effects of the powerful activating hydroxyl and methyl groups.

Molecular Dynamics Simulations for Conformational Analysis of Fluorinated Phenols

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov For fluorinated phenols, MD simulations can provide insights into the rotational barriers of the hydroxyl and methyl groups and the preferred conformations in different solvent environments. mdpi.com

By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule and the relative populations of different conformers. nih.gov For this compound, simulations could explore the orientation of the O-H bond relative to the fluorine and methyl groups, and whether intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. researchgate.net This information is valuable for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors.

Electronic Structure Calculations of Phenoxyl Radical Species

Phenols can be oxidized to form phenoxyl radicals, which are important intermediates in many chemical and biological processes. Electronic structure calculations are essential for understanding the properties of these radical species. For the 3-fluoro-2,6-dimethylphenoxyl radical, these calculations would reveal the distribution of the unpaired electron (spin density) across the molecule.

The spin density distribution indicates the sites that are most likely to participate in subsequent reactions. It is expected that the spin density would be highest on the oxygen atom and delocalized onto the aromatic ring, particularly at the ortho and para positions. The presence of the fluorine and methyl substituents would modulate this distribution. For example, in a study of the related 4-fluoro-2,6-dimethylphenol, the corresponding phenoxyl radical was identified as a key intermediate in a nucleophilic aromatic substitution reaction, highlighting the ability of the radical to act as an exceptional electron-withdrawing group. osti.gov Similar calculations on the 3-fluoro-2,6-dimethylphenoxyl radical would provide valuable information on its stability, reactivity, and potential role in various chemical transformations.

Synthetic Applications and Functional Materials Derived from 3 Fluoro 2,6 Dimethylphenol

Role as a Key Intermediate in Organic Synthesis

The reactivity of the phenolic hydroxyl group makes 3-fluoro-2,6-dimethylphenol a valuable intermediate for constructing more complex molecular architectures. Standard organic transformations can be readily applied to this moiety, enabling the synthesis of a diverse array of fluorinated compounds.

Precursor to Fluorinated Aryl Ethers and Esters

The hydroxyl group of this compound is a key functional handle for the synthesis of fluorinated aryl ethers and esters. These motifs are prevalent in pharmaceuticals, agrochemicals, and material science, where the inclusion of fluorine can enhance metabolic stability, binding affinity, and other physicochemical properties. nih.govnih.gov

A variety of established and modern synthetic methods can be employed to convert the phenol (B47542) into these derivatives. For instance, fluorinated aryl ethers can be synthesized through nucleophilic substitution reactions, such as the Williamson ether synthesis, or through more advanced transition-metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgnajah.edu Similarly, esterification can be achieved by reacting this compound with carboxylic acids or their derivatives, such as acyl chlorides. nih.govpdx.edu

Table 1: Synthetic Routes to Fluorinated Aryl Ethers and Esters from this compound

Product Class Reaction Name Reagents General Utility
Aryl Ethers Williamson Ether Synthesis Alkyl halide, Base (e.g., NaH, K₂CO₃) Classic, straightforward method for simple alkyl ethers.
Aryl Ethers Palladium-Catalyzed C-O Cross-Coupling Aryl bromide/triflate, Palladium catalyst, Ligand, Base Modern method with broad substrate scope and functional group tolerance. nih.gov
Aryl Ethers Nickel-Catalyzed Suzuki Coupling Arylboronic acid, Nickel catalyst Alternative cross-coupling approach for aryl-aryl ether linkages. nih.gov
Aryl Esters Fischer Esterification Carboxylic acid, Acid catalyst Reversible reaction, typically driven to completion by removing water.
Aryl Esters Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine) High-yielding and versatile method for a wide range of esters.

Building Block for Complex Polyaromatic Systems

Beyond simple ether and ester formation, this compound serves as a foundational unit for constructing larger, complex polyaromatic systems. While the phenol itself can participate in certain coupling reactions, it is more commonly derivatized to an aryl halide or triflate to enable participation in transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds between aromatic rings.

The presence of the fluorine and dimethyl substituents on the phenol ring is not merely passive; these groups influence the electronic properties and conformation of the resulting polyaromatic system. The fluorine atom, being highly electronegative, can alter the reactivity of the aromatic ring and the properties of the final product. Such tailored polyaromatic structures are of interest in the development of organic electronics, liquid crystals, and other functional materials where precise tuning of molecular properties is critical. mdpi.com

Application in Polymer Chemistry and Material Science

The structure of this compound makes it an ideal monomer for the synthesis of high-performance fluorinated polymers. These materials are sought after for applications demanding excellent thermal stability, chemical resistance, and specific electrical properties.

Monomer in the Synthesis of Fluorinated Polyphenylene Ethers

Polyphenylene ether (PPE), also known as polyphenylene oxide (PPO), is an engineering thermoplastic known for its high-temperature resistance, dimensional stability, and excellent dielectric properties. wikipedia.orgresearchgate.net It is commercially produced through the oxidative coupling polymerization of 2,6-dimethylphenol (B121312).

By substituting this compound in this polymerization process, a fluorinated polyphenylene ether (F-PPE) can be synthesized. The incorporation of fluorine into the polymer backbone is a well-established strategy to enhance key material properties. researchgate.net Fluorinated polymers typically exhibit increased thermal stability, enhanced hydrophobicity, and superior electrical insulating properties compared to their non-fluorinated analogs. rsc.orgscience.gov The resulting F-PPE would combine the robust, hydrophobic nature of the PPE backbone with the unique attributes imparted by the C-F bond, making it a candidate for advanced applications. science.govnih.gov

Table 2: Comparison of Expected Properties: PPE vs. Fluorinated PPE (F-PPE)

Property Standard PPE (from 2,6-dimethylphenol) Fluorinated PPE (from this compound) Rationale for Change
Dielectric Constant (Dk) Low (~2.6-2.8) Extremely Low (<2.6) The C-F bond has low polarizability, reducing the overall Dk. tandfonline.com
Water Absorption Very Low Lower Fluorination increases hydrophobicity. researchgate.netrsc.org
Thermal Stability High Higher The C-F bond is stronger than the C-H bond, requiring more energy to break. science.gov
Flame Retardancy Good Excellent Fluoropolymers are inherently flame retardant. daikinchemicals.com
Chemical Resistance Excellent Excellent The inertness of the PPE backbone is maintained or enhanced.

Derivatives for Flame Retardant Materials

The inherent chemical properties of fluorinated organic compounds make them excellent candidates for flame retardant materials. Fluoropolymers are known for their exceptional resistance to combustion. daikinchemicals.com This is due to the high bond energy of the carbon-fluorine bond, which is significantly stronger than the carbon-hydrogen bond. During combustion, this strong bond resists thermal degradation, and the release of fluorine radicals can interrupt the chemical chain reactions of fire propagation.

A polyphenylene ether synthesized from this compound would possess intrinsic flame-retardant properties without the need for halogenated or phosphorus-based additives, which are facing increasing environmental scrutiny. acs.org Research has shown that incorporating fluorinated moieties, such as tetrafluorophenylene groups, into PPE-based structures significantly enhances their flame retardancy. acs.orgnih.gov Therefore, a polymer derived directly from a fluorinated monomer like this compound is a direct and efficient route to creating inherently flame-retardant, high-performance materials. daikinchemicals.com

Components in Low Dielectric Constant Thermosets

In the field of microelectronics, particularly for high-frequency applications like 5G communication, materials with a low dielectric constant (Dk) and low dissipation factor (Df) are essential to minimize signal loss and ensure signal integrity. acs.org Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO/PPE) is already valued for its intrinsically low Dk. researchgate.net

Table 3: Dielectric Properties of Various Thermosetting Resins

Resin Type Typical Dielectric Constant (Dk) at 1-10 GHz Typical Dissipation Factor (Df) at 1-10 GHz
Brominated Epoxy 3.5 - 4.2 0.015 - 0.025
Standard PPE/PPO Blends 2.6 - 2.8 0.004 - 0.008
Polyimides (PI) 2.9 - 3.5 0.004 - 0.007
Projected F-PPE Based Thermoset < 2.6 < 0.005

Derivatives as Antioxidants and Radical Scavengers

The inherent reactivity of the phenolic hydroxyl group makes phenols and their derivatives prime candidates for investigation as antioxidants and radical scavengers. The introduction of fluorine and methyl groups onto the phenolic ring, as in this compound, can modulate these properties. Research into related phenolic structures provides insights into the potential antioxidant and radical scavenging activities of derivatives of this compound.

The antioxidant mechanism of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. Electron-donating substituents on the aromatic ring generally enhance this activity.

Studies on various substituted phenols have demonstrated significant radical scavenging capabilities. For instance, certain 3-methylflavone derivatives have shown notable DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity, with some compounds exhibiting IC50 values below 100 μg/ml. researchgate.net Similarly, the synthesis of prenylated phenol derivatives has yielded compounds with antioxidant activities comparable to Trolox™, a well-known antioxidant standard. researchgate.net The presence of bromine and hydroxyl groups on the aromatic rings of bromophenols isolated from marine red algae also confers potent antiradical activity. mdpi.com These findings suggest that derivatives of this compound, which combine the features of a phenol with halogen and alkyl substituents, could also possess significant antioxidant properties.

The table below summarizes the antioxidant activities of various phenol derivatives, providing a comparative context for the potential efficacy of this compound derivatives.

Compound ClassAssayActivity MetricResult
3-MethylflavonesDPPH Radical ScavengingIC50< 100 μg/ml for active compounds researchgate.net
Prenylated PhenolsDPPH Radical ScavengingIC50Comparable to Trolox™ for some derivatives researchgate.net
BromophenolsDPPH Radical ScavengingIC506-8 µM for potent examples mdpi.com
3-Styrylchromones (catechol moiety)DPPH Radical ScavengingEC₅₀17-23 µM nih.gov

Chiral Intermediate Synthesis Utilizing Related Fluorophenols

Fluorinated phenols are valuable starting materials in asymmetric synthesis for the production of chiral intermediates, which are crucial in the pharmaceutical industry. The unique electronic properties of fluorine can influence the stereoselectivity of chemical reactions. While specific examples utilizing this compound are not detailed in the provided literature, the principles of chiral synthesis using related fluorinated and phenolic compounds are well-established.

One prominent strategy involves the use of transition-metal catalysis in combination with chiral ligands. For example, an enantioconvergent synthesis of chiral fluorenols has been developed using a Pd(II)/chiral norbornene cooperative catalysis system. nih.gov This method allows for the creation of diverse, functionalized chiral fluorenols with excellent enantioselectivities from racemic secondary alcohols. nih.gov This approach highlights the potential for fluorophenols to be incorporated into substrates for such catalytic systems to generate chiral products.

The synthesis of enantiopure biologically active compounds often relies on the resolution of racemic mixtures or through asymmetric synthesis. For instance, the synthesis of (S)-propranolol, a beta-blocker where the activity resides mainly in one enantiomer, has been achieved through various methods, including the resolution of a chiral mixture of an intermediate. nih.gov This underscores the importance of developing synthetic routes to chiral intermediates. The synthesis of a key chiral intermediate for the antidepressant paroxetine (B1678475) has been achieved through a solvent-free organocatalytic flow process, demonstrating an alternative to metal-based catalysis. chemistryworld.com

The table below outlines different approaches to chiral synthesis that could be applicable to derivatives of this compound.

Synthetic StrategyCatalytic System / MethodTarget Chiral Molecule ClassKey Feature
Enantioconvergent SynthesisPd(II)/Chiral NorborneneFluorenolsHigh enantioselectivity from racemic starting materials nih.gov
Chiral ResolutionChiral HPLCPropranolol AnaloguesSeparation of enantiomers from a racemic mixture nih.gov
Asymmetric SynthesisOrganocatalysis (Flow Process)Paroxetine IntermediateSolvent-free, continuous production chemistryworld.com
Asymmetric SynthesisIsocyanide-Based Multicomponent ReactionsTetrazole and Dihydroisoquinoline DerivativesConstruction of complex chiral molecules in a single step rsc.org

Substrate for Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the direct modification of complex molecules at a late point in their synthesis. nih.govnih.govchimia.ch This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships. nih.govresearchgate.net this compound, with its activated aromatic ring, is a suitable substrate for various LSF strategies, particularly those involving C-H bond functionalization.

Transition-metal-catalyzed C-H functionalization is a prominent tool in LSF. rsc.org The phenolic hydroxyl group can act as a directing group, guiding the functionalization to the ortho-position. researchgate.net Various metals, including palladium, rhodium, and cobalt, have been employed to catalyze a range of C-H functionalization reactions on phenols, such as alkenylation, alkylation, and arylation. rsc.orgresearchgate.netnih.gov For instance, Pd(II)-catalyzed ortho-alkenylation of unprotected phenols has been achieved with high site-selectivity. researchgate.net

Given the importance of fluorine in pharmaceuticals, LSF strategies for introducing this atom are also of great interest. nih.gov While this compound already contains fluorine, other positions on the aromatic ring or on the methyl groups could be targeted for further functionalization. Aliphatic C-H oxidation is another LSF approach that can introduce new functionality remote from existing functional groups, often with high site-selectivity controlled by the catalyst. nih.gov Electrochemical methods are also emerging as an environmentally friendly platform for late-stage functionalization, enabling reactions such as hydroxylation, amination, and phosphorylation of C(sp²)–H bonds. acs.org

The following table summarizes various LSF strategies that could be applied to this compound.

LSF StrategyCatalyst/MethodType of FunctionalizationDirected/Non-Directed
C-H AlkenylationPd(II)ortho-alkenylationDirected by -OH group researchgate.net
C-H ThioetherificationCo(II)ortho-thioetherificationDirected by in-situ formed directing group nih.gov
C-H BorylationIridiumBorylationDirected by neighboring groups nih.gov
Aliphatic C-H OxidationIron complexes (e.g., Fe(PDP))HydroxylationCatalyst-controlled site-selectivity nih.gov
Electrochemical C-H FunctionalizationElectrochemical cellHydroxylation, Amination, PhosphorylationCan be non-directed or substrate-controlled acs.org

Conclusion and Future Research Directions

Unexplored Synthetic Avenues for 3-Fluoro-2,6-dimethylphenolWithout established synthetic routes, a discussion of "unexplored" avenues would be purely speculative. Hypothetically, its synthesis could be approached via two main strategies:

Fluorination of 2,6-dimethylphenol (B121312) : This would involve direct electrophilic fluorination of the commercially available 2,6-dimethylphenol. However, controlling the regioselectivity to achieve fluorination at the 3-position would be a significant challenge, as the hydroxyl and methyl groups would direct fluorination to other positions (ortho and para). Modern fluorinating agents and catalytic methods would be required to overcome this. rsc.orgmdpi.comtaylorfrancis.com

Modification of a pre-fluorinated precursor : A potential route could start from a compound like 3-fluorophenol (B1196323) and introduce the two methyl groups. This would also present challenges in achieving the desired 2,6-dimethyl substitution pattern.

Emerging Methodologies in Fluorine Chemistry Relevant to 3-Fluoro-2,6-dimethylphenolThe synthesis of this specific molecule could benefit from recent advancements in C-H fluorination and the development of more selective electrophilic fluorinating reagents.researchgate.netnih.govTechniques such as photoredox catalysis and electrochemical fluorination are expanding the toolbox for creating specific C-F bonds on complex aromatic systems and could one day be applied to this target.mdpi.com

Due to the absence of specific scientific literature and data, a detailed article focusing solely on 3-Fluoro-2,6-dimethylphenol cannot be provided at this time. An article on a closely related and well-documented compound, such as 4-Fluoro-2,6-dimethylphenol or the parent compound 2,6-Dimethylphenol , could be generated upon request.

Q & A

Q. Q1. What analytical methods are suitable for detecting and quantifying 3-Fluoro-2,6-dimethylphenol in environmental samples?

A validated high-performance liquid chromatography (HPLC) method with derivatization can be adapted from protocols used for structurally similar compounds like 4-chloro-2,6-dimethylphenol. For example, derivatization with iodine or chlorine-containing reagents (e.g., KI or NaOCl) produces halogenated derivatives that enhance detection sensitivity. Calibration curves for analogous compounds show linearity (r²=0.999) with detection limits as low as 0.009–0.011 mg/L . For fluorine-specific detection, coupling HPLC with mass spectrometry (LC-MS) using electrospray ionization (ESI) is recommended to leverage fluorine's electronegativity for improved selectivity.

Q. Q2. How can this compound be synthesized in the laboratory?

A plausible route involves Friedel-Crafts alkylation or electrophilic substitution on 2,6-dimethylphenol using fluorinating agents. For instance, Ag₂O-mediated oxidation (as in ) could be modified by substituting chlorine/iodine precursors with fluorine sources like Selectfluor®. Phase-transfer catalysis (PTC), as demonstrated for 4-bromo-2,6-dimethylphenol polymerization, may enhance reaction efficiency in biphasic systems . Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures is typical for phenolic derivatives .

Advanced Research Questions

Q. Q3. How does the fluorine substituent in this compound influence its reactivity in polymerization or oxidation reactions compared to chloro/iodo analogs?

Fluorine's strong electron-withdrawing effect increases the phenol's acidity (lower pKa), which may accelerate oxidation kinetics but hinder electrophilic substitution. In smectite clay-mediated reactions ( ), Fe³⁺ cations promote oxidation to quinones, but fluorine's stability against nucleophilic attack could reduce dimer/trimer formation compared to chlorine or iodine derivatives. Computational studies (e.g., DFT) are recommended to compare activation energies for fluorinated vs. halogenated analogs in polymerization pathways .

Q. Q4. What are the challenges in characterizing reaction byproducts of this compound in heterogeneous catalysis systems?

Byproduct identification requires advanced techniques like HPLC coupled with UV-Vis and high-resolution MS. For example, identified quinones and oligomers in clay-phenol interactions using these methods. Fluorine's unique mass defect (18.9984 Da) aids in distinguishing its derivatives from chlorine/iodine byproducts. However, fluorine's inertness in radical reactions (e.g., ESR-detected intermediates) may limit detectable spin-trapped species, necessitating alternative probes like ¹⁹F NMR .

Q. Q5. How do solvent systems and pH affect the stability of this compound in aqueous environments?

Stability studies should mimic environmental conditions (pH 4–9) using buffered solutions. Fluorinated phenols are generally more resistant to hydrolysis than chloro analogs, but photodegradation under UV light may produce fluoride ions and hydroxylated byproducts. Accelerated aging experiments with LC-MS monitoring can quantify degradation rates. ’s derivatization protocol (pH-controlled reactions with 2,6-DMP) provides a framework for optimizing stability in aqueous matrices .

Methodological Considerations

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

While specific data for this compound is limited, analogous phenolic compounds (e.g., 2,6-dimethylphenol) require PPE (gloves, goggles, lab coats) and fume hoods to prevent dermal/ocular exposure. Waste must be neutralized with alkaline solutions (e.g., NaOH) before disposal, as phenolic residues can persist in ecosystems .

Q. Q7. How can researchers resolve contradictions in reported reactivity data for fluorinated phenolic compounds?

Cross-validate findings using multiple analytical techniques. For instance, if ESR data ( ) conflicts with HPLC results, employ ¹⁹F NMR to track fluorine-specific intermediates. Contradictions in reaction yields may arise from trace metal impurities (e.g., Fe³⁺ in clays), so rigorous purification of starting materials and solvents is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.